4-((2-(Diethylamino)ethyl)amino)-6-nitroquinoline diphosphate
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Overview
Description
4-((2-(Diethylamino)ethyl)amino)-6-nitroquinoline diphosphate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a quinoline core substituted with a nitro group and a diethylaminoethyl side chain. The diphosphate salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(Diethylamino)ethyl)amino)-6-nitroquinoline diphosphate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Nitration: The quinoline core is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.
Alkylation: The nitrated quinoline is then subjected to alkylation with diethylaminoethyl chloride in the presence of a base like sodium hydroxide to introduce the diethylaminoethyl side chain.
Formation of Diphosphate Salt: Finally, the compound is converted to its diphosphate salt form by reacting it with phosphoric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
4-((2-(Diethylamino)ethyl)amino)-6-nitroquinoline diphosphate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The diethylaminoethyl side chain can undergo nucleophilic substitution reactions with various electrophiles.
Oxidation: The quinoline core can be oxidized under strong oxidizing conditions to form quinoline N-oxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles like alkyl halides, bases like sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 4-((2-(Diethylamino)ethyl)amino)-6-aminoquinoline.
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxide derivatives.
Scientific Research Applications
4-((2-(Diethylamino)ethyl)amino)-6-nitroquinoline diphosphate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential as an antimalarial agent due to its structural similarity to quinoline-based drugs.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4-((2-(Diethylamino)ethyl)amino)-6-nitroquinoline diphosphate involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The diethylaminoethyl side chain enhances its ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline N-oxide: An oxidized form of quinoline with different chemical properties.
Diethylaminoethyl Chloride: A reagent used in the synthesis of various diethylaminoethyl-substituted compounds.
Uniqueness
4-((2-(Diethylamino)ethyl)amino)-6-nitroquinoline diphosphate is unique due to its combination of a nitro group and a diethylaminoethyl side chain on the quinoline core. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
102259-66-5 |
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Molecular Formula |
C15H26N4O10P2 |
Molecular Weight |
484.34 g/mol |
IUPAC Name |
N',N'-diethyl-N-(6-nitroquinolin-4-yl)ethane-1,2-diamine;phosphoric acid |
InChI |
InChI=1S/C15H20N4O2.2H3O4P/c1-3-18(4-2)10-9-17-15-7-8-16-14-6-5-12(19(20)21)11-13(14)15;2*1-5(2,3)4/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,17);2*(H3,1,2,3,4) |
InChI Key |
BAWIYGPDRGEZMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=C2C=C(C=CC2=NC=C1)[N+](=O)[O-].OP(=O)(O)O.OP(=O)(O)O |
Origin of Product |
United States |
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